molecular formula C11H14N4OS B11860821 2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11860821
M. Wt: 250.32 g/mol
InChI Key: UIZDPXZAVHASDM-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a thieno[3,2-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms, and a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid can also be employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine core.

Comparison with Similar Compounds

2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its diazepane ring, which may confer distinct biological activities and chemical reactivity compared to other thieno[3,2-d]pyrimidine derivatives.

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4OS/c16-10-9-8(2-7-17-9)13-11(14-10)15-5-1-3-12-4-6-15/h2,7,12H,1,3-6H2,(H,13,14,16)

InChI Key

UIZDPXZAVHASDM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(C(=O)N2)SC=C3

Origin of Product

United States

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